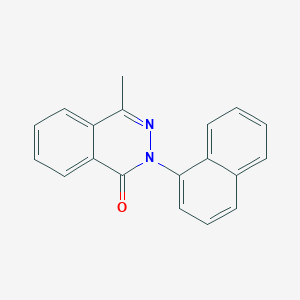
1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromo group, a methyl group, and a sulfonyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines. This one-pot, four-component synthesis provides 1,2,4-trisubstituted imidazoles in good yields under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and catalytic processes can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
科学的研究の応用
1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and catalysts
作用機序
The mechanism of action of 1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition of enzyme activity. The bromo and methyl groups can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but lacks the imidazole ring.
1-Methylimidazole-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl group.
Sulfonimidates: Sulfur-containing compounds with similar functional groups
Uniqueness
1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole is unique due to the presence of both the imidazole ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-7-10(12)3-4-11(8)17(15,16)14-6-5-13-9(14)2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPWYFZQMBFSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE](/img/structure/B5642328.png)

![1-[2-[(3S,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B5642339.png)
![(4-{1-[(1-isopropyl-4-piperidinyl)carbonyl]-2-pyrrolidinyl}benzyl)dimethylamine](/img/structure/B5642347.png)
![9-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5642348.png)
![8-ETHYL-3,3-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE](/img/structure/B5642359.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-2-(2-oxoazonan-1-yl)acetamide](/img/structure/B5642365.png)
![(1S*,5R*)-6-(4-phenylbutanoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642375.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5642378.png)
![N-[(3S*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5642391.png)
![4-[3-(3-ethylphenoxy)azetidin-1-yl]pyrimidine](/img/structure/B5642399.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5642413.png)
